

L-Methioninamide hydrochloride vs DL-methionine in animal nutrition studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Methioninamide hydrochloride*

Cat. No.: *B555339*

[Get Quote](#)

An objective comparison of L-Methionine and DL-Methionine in animal nutrition, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. While both forms are utilized to supplement animal feed, their biological efficacy and metabolic pathways present nuances that can impact animal growth and health.

Chemical and Metabolic Differences

L-Methionine is the biologically active form of the amino acid, directly incorporated into proteins.^[1] DL-Methionine is a racemic mixture, containing equal parts L-Methionine and D-Methionine.^[1] For the D-isomer to be utilized for protein synthesis, it must first be converted into L-Methionine by the animal's body.^[2] This conversion primarily occurs in the liver and kidneys.^[3]

Comparative Performance in Animal Nutrition

Swine Nutrition:

Studies in growing pigs have shown varied results when comparing L-Methionine and DL-Methionine. One study found no significant differences in average daily gain (ADG), average daily feed intake (ADFI), or gain-to-feed ratio (G:F) between pigs fed diets supplemented with either L-Met or DL-Met.^[4] Similarly, plasma concentrations of urea N, albumin, glucose, total cholesterol, and triglycerides were not significantly different between the two groups.^[4] This suggests that pigs can efficiently convert D-Methionine to L-Methionine.^[4]

However, another study on nursery pigs indicated that those fed diets supplemented with L-Methionine tended to have greater ADG and reduced plasma urea nitrogen (PUN) compared to those fed DL-Methionine. The relative bioavailability of L-Methionine to DL-Methionine for ADG and G:F was reported as 143.8% and 122.7%, respectively.[2] Furthermore, pigs supplemented with L-Methionine showed improved duodenum villus development, with greater villus height and width, alongside reduced oxidative stress markers.[2]

Table 1: Growth Performance of Nursery Pigs Fed Diets Supplemented with L-Methionine vs. DL-Methionine

Parameter	L-Methionine	DL-Methionine	P-value
Average Daily Gain (ADG)	Higher (tendency)	Lower	0.087
Plasma Urea Nitrogen (PUN)	Lower	Higher	<0.01

Source: Adapted from a study on nursery pigs.[2]

Poultry Nutrition:

In broiler chickens, particularly in the starter phase (0-10 days), L-Methionine supplementation has been shown to improve average daily gain (ADG), average daily feed intake (ADFI), and feed to gain ratio (F:G) compared to DL-Methionine.[5] The relative bioavailability of L-Methionine based on carcass percentage was also found to be significantly higher than that of DL-Methionine in the starter phase.[5] In the grower phase (11-24 days), L-Methionine supplementation primarily improved the F:G ratio.[5]

A meta-analysis of studies on broilers from 1 to 21 days of age calculated the relative bioavailability of L-Methionine to DL-Methionine for feed efficiency to be as high as 189.1%. [6] Another study reported the relative bioavailability of L-Met to DL-Met for ADG and feed efficiency as 141.5% and 189.1%, respectively.[6]

Conversely, a study on commercial broilers raised without antibiotic growth promoters found that while L-Methionine supplementation led to greater body weight gain, DL-Methionine was more effective at enhancing liver metabolism and reducing oxidative stress.[7][8]

Table 2: Relative Bioavailability of L-Methionine to DL-Methionine in Broiler Chickens (1-21 days)

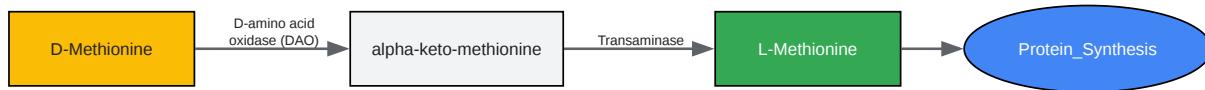
Response Criterion	Relative Bioavailability (%)
Average Daily Gain (ADG)	141.5
Feed Efficiency (FE)	189.1
Eviscerated Weight	122.9
Breast Muscle Weight	116.8

Source: Adapted from a study on broiler chickens.[\[6\]](#)

Experimental Protocols

Swine Study Protocol:

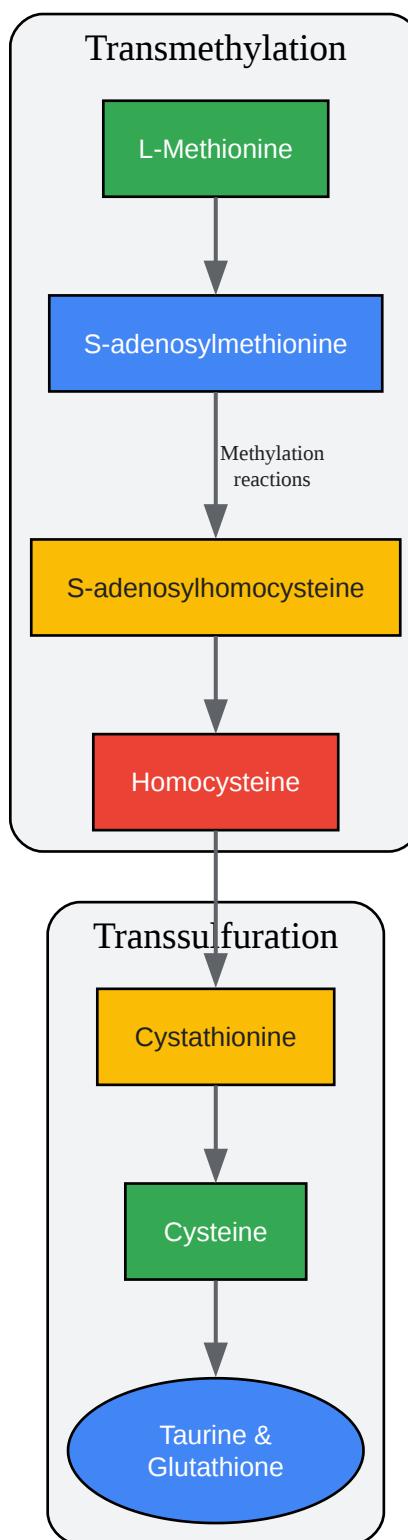
A study comparing L-Met and DL-Met in young growing pigs utilized twenty crossbred barrows with an initial body weight of approximately 21.2 kg.[\[4\]](#) The pigs were randomly assigned to two dietary treatment groups in a completely randomized design.[\[4\]](#) The basal diets were corn and soybean meal-based and formulated to meet the NRC (2012) requirements for energy, crude protein, minerals, and vitamins. Crystalline L-Met and DL-Met were each supplemented at 0.13% (as-fed basis) to their respective diets.[\[4\]](#) The feeding trial lasted for 4 weeks, with ad libitum access to feed and water.[\[7\]](#) At the end of the trial, body weight and feed intake were measured to calculate ADG, ADFI, and G:F. Blood samples were collected from the jugular vein for analysis of plasma amino acids and metabolites, and longissimus dorsi muscle samples were taken to analyze myogenesis gene expression.[\[4\]](#)


Broiler Chicken Study Protocol:

In a study on growing broiler chickens, two separate experiments were conducted for the starter (0-10 days) and grower (11-24 days) periods.[\[5\]](#) In each experiment, 540 male Arian broilers were randomly allocated to nine dietary treatments with six replicates each. The treatments consisted of a basal diet with no methionine supplementation and eight diets supplemented with graded levels (0.8, 1.6, 2.4, and 3.2 g/kg) of either DL-Methionine or L-Methionine.[\[5\]](#) The basal diets were formulated to contain approximately 60% of the methionine

requirement for broilers. Growth performance parameters were measured, and at the end of the starter phase experiment, two birds per replicate were selected to evaluate carcass characteristics and gut morphology.[5]

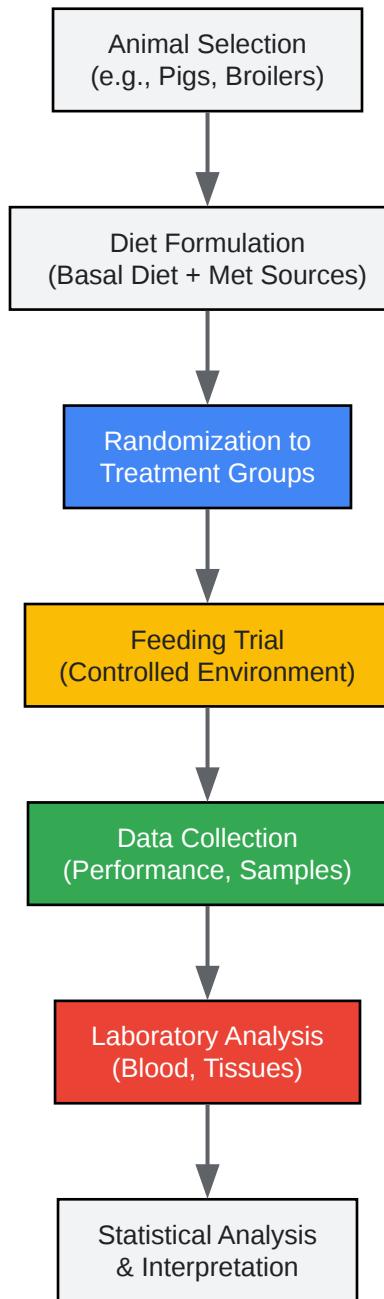
Signaling and Metabolic Pathways


The metabolic fate of DL-Methionine involves the conversion of the D-isomer to the L-isomer. This process is crucial for its biological utilization in protein synthesis.

[Click to download full resolution via product page](#)

Conversion of D-Methionine to L-Methionine.

Once L-Methionine is available, it enters various metabolic pathways, including protein synthesis and the production of other sulfur-containing compounds.



[Click to download full resolution via product page](#)

Overview of L-Methionine metabolic pathways.

Experimental Workflow

The general workflow for a comparative animal nutrition study involving different methionine sources follows a structured approach from diet formulation to data analysis.

[Click to download full resolution via product page](#)

Typical workflow for a methionine source comparison study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ams.usda.gov [ams.usda.gov]
- 2. Relative bioavailability of L-methionine and DL-methionine in growing broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dietary supplementation of L-methionine vs. dl-methionine on performance, plasma concentrations of free amino acids and other metabolites, and myogenesis gene expression in young growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. WO2011045377A1 - Methionine-rich composition for feeding animals - Google Patents [patents.google.com]
- To cite this document: BenchChem. [L-Methioninamide hydrochloride vs DL-methionine in animal nutrition studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555339#l-methioninamide-hydrochloride-vs-dl-methionine-in-animal-nutrition-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com